4-(4-methoxyphenyl)-3-methyl-6-oxo-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
描述
The compound 4-(4-methoxyphenyl)-3-methyl-6-oxo-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic core with a pyrazole and pyridine ring. Key structural features include:
- 4-(4-Methoxyphenyl) substituent: Provides electron-donating effects and influences solubility.
- 5-Cyano substituent: Contributes to dipole interactions and stability.
This compound is synthesized via multi-component reactions in ionic liquids or under ultrasonic irradiation, as seen in related pyrazolo-pyridine derivatives . Its structural complexity makes it a candidate for diverse applications, including medicinal chemistry and materials science.
属性
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-6-oxo-1-(1,4,5,6-tetrahydropyrimidin-2-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-11-15-16(12-4-6-13(27-2)7-5-12)14(10-20)18(26)23-17(15)25(24-11)19-21-8-3-9-22-19/h4-7,14,16H,3,8-9H2,1-2H3,(H,21,22)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMPOEWZIALVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C(C(=O)N2)C#N)C3=CC=C(C=C3)OC)C4=NCCCN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-(4-Methoxyphenyl)-3-methyl-6-oxo-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS: 478043-74-2) is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory properties and other pharmacological effects supported by recent research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core with various substituents that contribute to its biological activity. The molecular formula is , and it possesses several functional groups that may influence its interaction with biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds related to this structure. For instance, derivatives of pyrazolo-pyrimidine have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In one study, several synthesized compounds demonstrated significant inhibition of COX-2 with IC50 values comparable to the standard drug celecoxib (IC50 = 0.04 ± 0.01 μmol) .
Table 1: COX Inhibition Potency of Related Compounds
| Compound | IC50 (μmol) | Target Enzyme |
|---|---|---|
| Compound 3b | 0.04 ± 0.09 | COX-2 |
| Compound 4b | 0.04 ± 0.02 | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
These findings suggest that the compound may exhibit similar anti-inflammatory properties through its structural analogs.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies that evaluate how different chemical modifications affect its pharmacological properties. For example:
- Electron-donating groups : Such as methoxy groups enhance anti-inflammatory activity.
- Hydrophobic regions : Contribute to increased binding affinity for biological targets.
Case Studies
- Inflammation Model : In a carrageenan-induced paw edema model in rats, compounds structurally similar to our target showed significant reduction in edema size compared to controls .
- Cancer Research : Some derivatives have been examined for their cytotoxic effects on cancer cell lines, indicating potential for further exploration in oncological applications .
相似化合物的比较
Structural and Substituent Variations
Key Observations :
Physicochemical and Spectral Properties
Key Observations :
常见问题
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis typically involves multi-step reactions, including cyclization of precursors such as substituted pyrazoles and pyrimidines. For example, a cyclization reaction under acidic or basic conditions is commonly employed to form the pyrazolo[3,4-b]pyridine core. Solvent selection (e.g., ethanol or DMF) and temperature control (60–100°C) are critical for optimizing yields. Similar protocols for structurally related compounds emphasize the use of nitroarene reductive cyclization or palladium-catalyzed strategies .
Q. Which spectroscopic techniques are essential for structural characterization?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (monoclinic system, space group P2₁/c) to resolve bond angles and torsional strain in the tetrahydro-1H-pyrazolo ring system .
Q. What is the role of the methoxyphenyl group in modulating biological activity?
The 4-methoxyphenyl moiety acts as an electron-donating group, enhancing π-π stacking interactions with biological targets. This substituent has been linked to improved binding affinity in kinase inhibition assays, as observed in structurally analogous pyrazolo[3,4-b]pyridines .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic and spectroscopic data?
Discrepancies (e.g., bond length deviations >0.05 Å between X-ray and DFT models) may arise from dynamic effects like tautomerism or solvent interactions. Cross-validation using temperature-dependent NMR and Hirshfeld surface analysis is recommended. For example, in related compounds, the keto-enol tautomerism of the 6-oxo group was resolved via ¹H-NMR in DMSO-d₆ .
Q. What strategies improve reaction yields during intermediate synthesis?
- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) enhance cyclization efficiency by 20–30% in nitroarene reductive reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes for cyclization steps .
Q. Which computational methods support electronic structure analysis?
- DFT calculations (B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and charge distribution on the nitrile group.
- Molecular docking (AutoDock Vina) identifies potential binding pockets in kinase targets, with binding energies ≤-8.5 kcal/mol observed for similar derivatives .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
